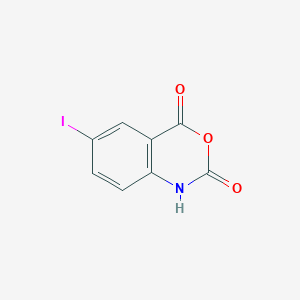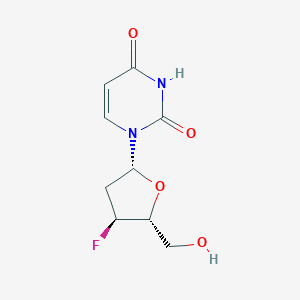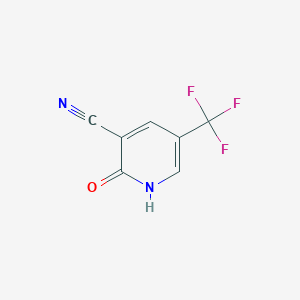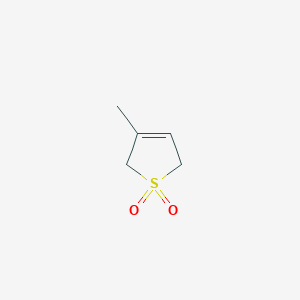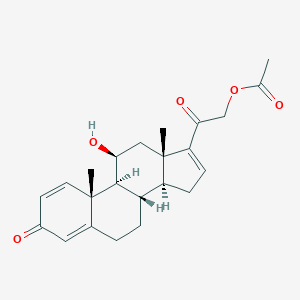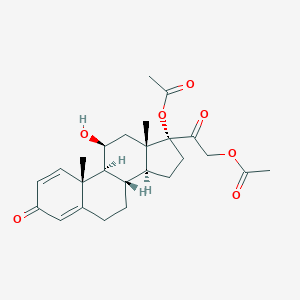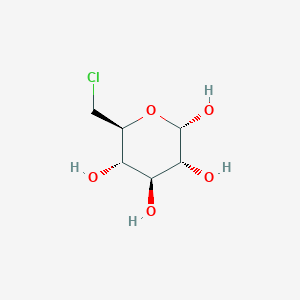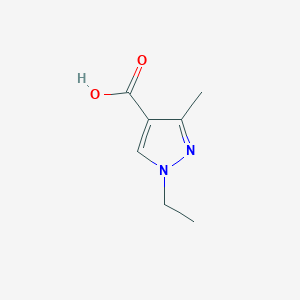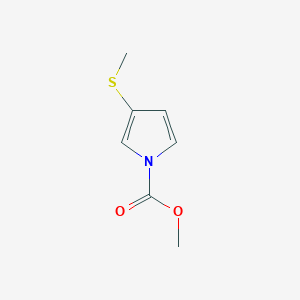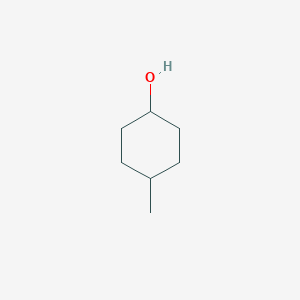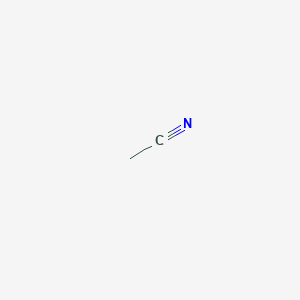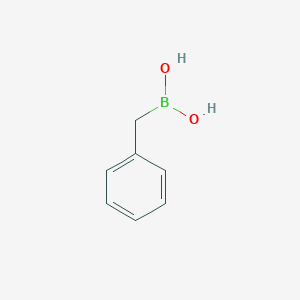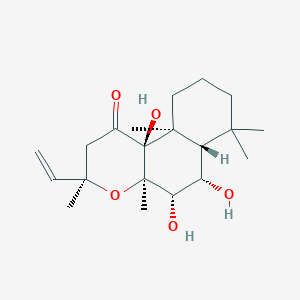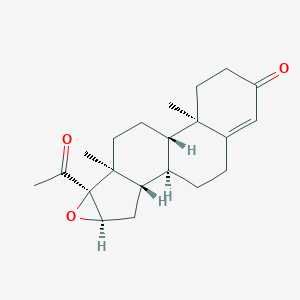
16alpha,17-Epoxyprogesterone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 16alpha,17-epoxyprogesterone involves biohydroxylation processes, particularly using Rhizopus nigricans in a biphasic ionic liquid-aqueous system. Studies have shown that the conversion in specific ionic liquids can be significantly enhanced, indicating a promising approach for green production in the pharmaceutical industry. For instance, Wu et al. (2011) demonstrated that the bioconversion of 16alpha,17-epoxyprogesterone in a biphasic ionic liquid-aqueous system resulted in a conversion rate of over 90% at certain feeding concentrations, highlighting the efficiency of this method in the synthesis of steroidal drugs (Wu, Guan, Wang, & Yao, 2011).
Molecular Structure Analysis
The molecular structure of 16alpha,17-epoxyprogesterone has been characterized using various analytical techniques, including NMR, X-ray diffraction, and mass spectrometry. The study by Wang et al. (2014) on the biotransformation product 12β, 15α-dihydroxy- 16α,17-epoxyprogesterone provided detailed insights into its molecular structure, indicating the presence of intermolecular hydrogen bonds which may influence its biological activity and interaction with other molecules (Wang, Shen, Ren, Luo, & Wang, 2014).
Chemical Reactions and Properties
16alpha,17-Epoxyprogesterone undergoes various chemical reactions, leading to the formation of derivatives with potential therapeutic applications. Zhou et al. (2006) explored the synthesis and receptor binding affinities of bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins, which could be used for diagnostic imaging and radiotherapy of breast tumors. These studies contribute to our understanding of the chemical behavior of 16alpha,17-epoxyprogesterone and its derivatives in biological systems (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).
Physical Properties Analysis
The physical properties of 16alpha,17-epoxyprogesterone, such as solubility, melting point, and crystal structure, play a crucial role in its application in drug formulation and delivery. The crystal structure analysis by Wang et al. (2014) provides valuable information on its physical characteristics, which are essential for designing efficient drug delivery systems (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties of 16alpha,17-epoxyprogesterone, including its reactivity, stability, and interactions with biological molecules, are critical for its pharmacological applications. Research focusing on its chemical reactions, such as hydroxylation and bromination, provides insights into how these properties can be harnessed for therapeutic purposes. The work by Zhou et al. (2006) on the synthesis of bromine- and iodine-substituted progestins showcases the manipulation of chemical properties to achieve specific biological effects (Zhou et al., 2006).
Wissenschaftliche Forschungsanwendungen
Bioconversion and Steroidal Drug Synthesis : EP is an essential intermediate in the synthesis of many steroidal drugs. One study demonstrates the bioconversion of EP using the fungus Rhizopus nigricans in a biphasic ionic liquid aqueous system to improve the conversion efficiency for industrial applications. This suggests its significant role in the production of pharmaceuticals (Wu et al., 2011).
Steroid Transformation and Enzymatic Pathways : Research on Aspergillus tamarii's ability to transform a range of cortical steroids including 16alpha,17alpha-Epoxyprogesterone reveals unique enzymatic pathways and products, highlighting the versatility and potential of EP in biochemistry and pharmacology (Hunter & Carragher, 2003).
Breast Tumor Imaging and Radiotherapy : Several studies have explored the application of EP derivatives for breast tumor imaging and radiotherapy. One study evaluated a bromine-76-labeled progestin derivative of EP for its potential in imaging PR-positive breast tumors and radiotherapy. Though promising for early imaging, its suitability for later imaging or radiotherapy is limited due to metabolic instability and high levels of free bromide in the blood (Zhou et al., 2008).
Metabolism and Biological Significance of Derivatives : The biological significance and metabolism of EP derivatives, like 16alpha-hydroxylated metabolites of dehydroepiandrosterone, have been studied for their roles in pregnancy and potential relation to diseases like cancer and autoimmune disorders (Hampl & Stárka, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,2S,4R,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVKVKZPHUYQO-SRWWVFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318792 | |
| Record name | 16α,17α-Epoxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha,17-Epoxyprogesterone | |
CAS RN |
1097-51-4 | |
| Record name | 16α,17α-Epoxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1097-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16alpha,17-Epoxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001097514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1097-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16α,17α-Epoxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16α,17-epoxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16.ALPHA.,17-EPOXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DR02G069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



